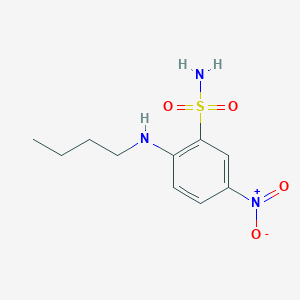

2-(Butylamino)-5-nitrobenzenesulfonamide

Descripción

2-(Butylamino)-5-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a nitro group at the 5-position and a butylamino substituent at the 2-position of the benzene ring. Sulfonamides are widely studied for their pharmacological applications, particularly as antimicrobial agents and enzyme inhibitors.

Propiedades

IUPAC Name |

2-(butylamino)-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O4S/c1-2-3-6-12-9-5-4-8(13(14)15)7-10(9)18(11,16)17/h4-5,7,12H,2-3,6H2,1H3,(H2,11,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPNMAMJCPBXHMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-5-nitrobenzenesulfonamide typically involves the nitration of benzenesulfonamide followed by the introduction of a butylamino group. One common method includes:

Nitration: Benzenesulfonamide is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Amination: The nitrobenzenesulfonamide is then reacted with butylamine under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(Butylamino)-5-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium dithionite.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Reduction: The major product is 2-(Butylamino)-5-aminobenzenesulfonamide.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. NKCC1 Inhibition and Neurological Disorders

The compound has been explored for its ability to selectively inhibit NKCC1, which plays a crucial role in maintaining chloride ion homeostasis in neurons. Dysregulation of NKCC1 is associated with conditions such as Down syndrome (DS) and autism spectrum disorders (ASD). Research indicates that selective NKCC1 inhibitors could ameliorate cognitive deficits and behavioral symptoms associated with these disorders without the diuretic effects seen with traditional inhibitors like bumetanide .

2. Treatment of Down Syndrome

Studies have shown that 2-(butylamino)-5-nitrobenzenesulfonamide derivatives can rescue altered GABAergic transmission and synaptic plasticity in Ts65Dn mouse models of Down syndrome. This suggests that the compound may help restore physiological chloride concentrations in neurons, thereby improving cognitive functions .

3. Autism Spectrum Disorders

In preclinical studies, compounds similar to this compound have demonstrated efficacy in reversing social deficits and repetitive behaviors in animal models of ASD. These findings highlight the potential for this class of compounds to serve as therapeutic agents for neurodevelopmental disorders characterized by impaired GABAergic signaling .

Case Study 1: Selective NKCC1 Inhibitors

A study focused on the synthesis and evaluation of various 2-amino-5-nitro-benzenesulfonamide derivatives found that certain modifications enhanced their inhibitory activity against NKCC1. Notably, compounds with longer alkyl chains showed improved potency, indicating structure-activity relationships that could guide future drug development .

Case Study 2: Cognitive Deficits in Mouse Models

Another research effort demonstrated that selective NKCC1 inhibitors, including derivatives of this compound, could significantly improve memory deficits in Ts65Dn mice. This study underscores the therapeutic potential of these compounds in treating cognitive impairments associated with Down syndrome .

Data Tables

| Compound Name | Structure | NKCC1 Inhibition (%) at 10 μM | Therapeutic Application |

|---|---|---|---|

| This compound | Structure | 6.4 | Down syndrome |

| ARN22393 | Structure | 17.7 | Autism spectrum disorders |

| ARN23746 | Structure | 58.8 | Neurodevelopmental disorders |

Mecanismo De Acción

The mechanism of action of 2-(Butylamino)-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The butylamino group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-(Butylamino)-5-nitrobenzenesulfonamide, differing primarily in substituent groups and positions.

Table 1: Structural and Functional Comparison

Key Observations

Substituent Effects on Electronic Properties: The nitro group in this compound is strongly electron-withdrawing, which may stabilize negative charges in the sulfonamide moiety and influence binding to biological targets (e.g., enzymes) . In contrast, 5-Amino-2-chlorobenzenesulfonamide (CAS 2015-19-2) has an electron-donating amino group and a chloro substituent. This combination could reduce solubility in polar solvents compared to the nitro analog .

2-(Dimethylamino)ethyl p-(butylamino)benzoate (CAS 94-24-6) incorporates an ester group, which is typically hydrolyzed in vivo to enhance drug delivery, a feature absent in sulfonamide-based compounds .

Structure validation protocols (e.g., PLATON) ensure the accuracy of reported crystallographic data, which is essential for comparing derivatives .

Actividad Biológica

2-(Butylamino)-5-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of specific transporters and enzymes. This article delves into its biological activity, mechanisms of action, and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of the Na-K-2Cl cotransporter (NKCC1). This inhibition can have significant implications for various physiological processes, particularly in the central nervous system (CNS) and renal function. The compound's structure allows it to interact with the active sites of these transporters, leading to alterations in ion balance and subsequent physiological effects.

Inhibition of NKCC1

Research indicates that this compound exhibits selective inhibition of NKCC1, which is crucial for maintaining chloride ion homeostasis in neurons. This activity has been linked to potential therapeutic effects in neurological disorders characterized by altered chloride levels, such as epilepsy and certain neurodevelopmental disorders.

| Compound Name | NKCC1 Inhibition (%) at 10 µM | NKCC1 Inhibition (%) at 100 µM |

|---|---|---|

| This compound | 6.4 ± 3.4% | 29.4 ± 2.8% |

| Bumetanide (control) | 58.8 ± 5.6% | 71.7 ± 7.0% |

This table illustrates the comparative efficacy of this compound against bumetanide, a known NKCC1 inhibitor, highlighting its moderate potency but potential for therapeutic application without significant diuretic effects .

Pharmacokinetics

The pharmacokinetic profile of sulfonamides, including this compound, typically shows good oral bioavailability and extensive tissue distribution. The compound is expected to undergo metabolic processes that may influence its bioactivity and half-life in vivo.

Neurodevelopmental Disorders

In a study involving Ts65Dn mouse models of Down syndrome, treatment with compounds similar to this compound demonstrated improvements in cognitive deficits linked to NKCC1 dysregulation. These findings suggest that selective NKCC1 inhibitors may offer new therapeutic avenues for treating neurodevelopmental disorders without the adverse diuretic effects associated with traditional diuretics like bumetanide .

Cancer Research

Sulfonamide derivatives have also been explored for their anti-cancer properties. The inhibition of specific pathways involved in tumorigenesis has been attributed to compounds like this compound. The compound’s ability to modulate ion transport may affect tumor cell proliferation and survival through altered ionic environments within the tumor microenvironment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.